

# Application Notes and Protocols: Patient Selection for PSMA-Trillium Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | PSMA-trillium |           |
| Cat. No.:            | B15610312     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PSMA-Trillium** therapy represents a novel and promising approach in the management of advanced prostate cancer. This combination therapy leverages the targeting precision of Prostate-Specific Membrane Antigen (PSMA) directed radionuclide therapy with the immune-potentiating effects of a CD47 inhibitor. The PSMA component delivers targeted radiation to cancer cells, while the "Trillium" component, a CD47-blocking agent, disrupts the "don't eat me" signal overexpressed by many cancer cells, thereby unleashing the phagocytic activity of macrophages against them.

These application notes provide a detailed overview of the patient selection criteria for this emerging therapeutic strategy, drawing parallels from established PSMA-targeted therapies and incorporating the specific requirements for the investigational agent 225Ac-**PSMA-Trillium** (BAY 3563254). The provided protocols for key experimental procedures are intended to guide researchers in the evaluation of potential candidates for this therapy.

# I. Patient Population and Disease State

The primary candidates for **PSMA-Trillium** therapy are patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior lines of therapy. The ongoing Phase I clinical trial for 225Ac-**PSMA-Trillium** (NCT06217822) specifically enrolls patients with advanced mCRPC.[1][2]



#### Key Inclusion Criteria:

- Histologically confirmed prostate adenocarcinoma.
- Metastatic castration-resistant disease: Patients must have evidence of disease progression despite castrate levels of testosterone (<50 ng/dL or <1.7 nmol/L).</li>
- Prior Therapies: Patients should have received and progressed on at least one novel androgen axis drug (NAAD) and at least one or two prior taxane-based chemotherapy regimens.[1] In some cohorts, patients who are ineligible for or have refused taxane therapy may be included.[1]
- PSMA-positive disease: As determined by PSMA PET imaging.

# **II. PSMA Expression: A Cornerstone of Selection**

The fundamental prerequisite for PSMA-targeted therapy is the significant expression of PSMA on tumor cells. This is typically assessed non-invasively using PSMA PET imaging.

### **Quantitative Data for PSMA PET-Based Patient Selection**

The following table summarizes the PSMA PET imaging criteria for patient selection, largely derived from the pivotal VISION and TheraP trials for 177Lu-PSMA-617, which set the precedent for this class of drugs.[3]



| Parameter           | VISION Trial<br>Criteria                                                                | TheraP Trial<br>Criteria                                                          | SNMMI Consensus<br>Recommendation                             |
|---------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------|
| PSMA PET Tracer     | 68Ga-PSMA-11                                                                            | 68Ga-PSMA-11                                                                      | 68Ga-PSMA-11 or<br>18F-DCFPyL                                 |
| Inclusion Criterion | All metastatic lesions must be PSMA-positive with uptake greater than liver parenchyma. | At least one lesion with SUVmax ≥ 20 and all measurable lesions with SUVmax ≥ 10. | Uptake in tumor<br>lesions greater than<br>liver parenchyma.  |
| Exclusion Criterion | Any PSMA-negative<br>metastatic lesion (soft<br>tissue >1.0 cm, lymph<br>node >2.5 cm). | Any FDG-<br>positive/PSMA-<br>negative lesion.                                    | Presence of extensive PSMA-negative disease that is dominant. |

# **Experimental Protocol: PSMA PET Imaging**

Objective: To non-invasively assess whole-body PSMA expression for patient eligibility.

#### Materials:

- PSMA PET radiotracer (e.g., 68Ga-PSMA-11 or 18F-DCFPyL)
- PET/CT scanner
- Dose calibrator
- Intravenous injection supplies

#### Procedure:

- Patient Preparation:
  - Ensure adequate hydration.
  - No specific dietary restrictions are generally required.



- Review patient's medical history and current medications.
- Radiotracer Administration:
  - Administer a weight-based dose of the PSMA radiotracer intravenously.
- · Uptake Period:
  - A quiet uptake period of 60-90 minutes is required to allow for optimal biodistribution of the tracer.
- Imaging:
  - Perform a whole-body PET/CT scan from the skull base to the mid-thigh.
  - Low-dose CT is used for attenuation correction and anatomical localization.
- Image Analysis:
  - A qualified nuclear medicine physician or radiologist will interpret the images.
  - Standardized Uptake Values (SUV) are calculated for tumor lesions and compared to background activity in organs like the liver and parotid glands.
  - The presence and avidity of PSMA expression in all known sites of metastatic disease are documented.

# III. The "Trillium" Component: Targeting CD47

The rationale for including a CD47 inhibitor in this combination therapy stems from the observation that CD47 is frequently overexpressed in prostate cancer, contributing to immune evasion.[4][5][6] By blocking the CD47-SIRP $\alpha$  interaction, the "Trillium" component aims to enhance the phagocytosis of tumor cells by macrophages.

While the current Phase I trial for 225Ac-**PSMA-Trillium** does not specify a CD47 expression level for inclusion, it is anticipated that this will be an important biomarker for patient stratification in future studies.



# **Experimental Protocol: CD47 Immunohistochemistry** (IHC)

Objective: To assess the expression of CD47 in prostate cancer tissue.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections (5 μm)
- Primary antibody: Anti-CD47 monoclonal antibody
- Secondary antibody: HRP-conjugated secondary antibody
- · DAB chromogen kit
- Hematoxylin counterstain
- Microscope slides, coverslips, and mounting medium
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Wash buffers (e.g., PBS or TBS)
- Blocking solution (e.g., normal goat serum)

#### Procedure:

- Deparaffinization and Rehydration:
  - Incubate slides in xylene to remove paraffin.
  - Rehydrate through a graded series of ethanol solutions.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using a steamer or water bath with antigen retrieval solution.
- Blocking:



- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific antibody binding with a blocking solution.
- Primary Antibody Incubation:
  - Incubate slides with the primary anti-CD47 antibody at a predetermined optimal concentration overnight at 4°C.
- · Secondary Antibody Incubation:
  - Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Apply DAB chromogen and incubate until a brown precipitate is visible.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate, clear, and mount with a permanent mounting medium.
- Analysis:
  - A pathologist will score the staining intensity and the percentage of positive tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

## IV. General Patient Health and Organ Function

Candidates for **PSMA-Trillium** therapy must have adequate organ function to tolerate the treatment. The following table outlines the general eligibility criteria based on the 225Ac-**PSMA-Trillium** clinical trial protocol.[1]



| Parameter               | Requirement                                                                                                                                                                                     |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ECOG Performance Status | 0-2                                                                                                                                                                                             |
| Hematological Function  | - Absolute Neutrophil Count (ANC) $\geq$ 1.5 x $10^9/L$ - Platelets $\geq$ 100 x $10^9/L$ - Hemoglobin $\geq$ 9.0 g/dL                                                                          |
| Renal Function          | Creatinine Clearance ≥ 50 mL/min                                                                                                                                                                |
| Hepatic Function        | - Total Bilirubin $\leq$ 1.5 x ULN (or $\leq$ 3.0 x ULN for patients with Gilbert's syndrome)- AST (SGOT) and ALT (SGPT) $\leq$ 2.5 x ULN (or $\leq$ 5.0 x ULN if liver metastases are present) |

## V. Exclusion Criteria

Patients meeting any of the following criteria are typically excluded from **PSMA-Trillium** therapy:

- PSMA-negative disease: As determined by PET imaging.[1]
- Prior treatment with 225Ac: Previous exposure to Actinium-225 based therapies is an exclusion criterion.[1]
- Significant medical comorbidities: Uncontrolled cardiovascular disease, active infections, or other conditions that would make the patient unsuitable for the trial.
- Brain metastases: Symptomatic or untreated brain metastases.

## **Visualizations**

Signaling Pathway: PSMA-Trillium Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of PSMA-Trillium Therapy.

# **Experimental Workflow: Patient Selection**





Click to download full resolution via product page

Caption: Patient Selection Workflow for **PSMA-Trillium** Therapy.



## Logical Relationship: Key Eligibility Criteria



Click to download full resolution via product page

Caption: Core Eligibility Criteria for **PSMA-Trillium** Therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. 225Ac-PSMA-Trillium for Advanced Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. snmmi.org [snmmi.org]



- 4. CD47 (don't eat me signal) expression levels and its relationship with clinicopathologic features in early-stage prostate carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Patient Selection for PSMA-Trillium Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610312#patient-selection-criteria-for-psma-trillium-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com